2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Overview
Description
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a suitable amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation can lead to the formation of more oxidized species .
Scientific Research Applications
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to and modulating the activity of certain enzymes or receptors involved in disease pathways . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Similar in structure but with a pyrido ring instead of an azepine ring.
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine: A regioisomer with different positioning of the nitrogen atoms in the ring system.
Uniqueness
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is unique due to its specific ring fusion and the presence of chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable scaffold in the design of new compounds with tailored properties .
Properties
IUPAC Name |
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-7-5-1-3-11-4-2-6(5)12-8(10)13-7/h11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVKAUNFZLPMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672135 | |
Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635698-50-9 | |
Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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